molecular formula C21H22ClN5O2S B11579903 6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11579903
M. Wt: 444.0 g/mol
InChI Key: VGIBQERBPUDXEA-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure that combines a triazole ring with a thiadiazine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-methoxyaniline with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazole ring.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

6-(3-Chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

6-(3-Chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets and pathways. The triazole and thiadiazine rings allow the compound to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms, resulting in antimicrobial effects . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar compounds to 6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazole and thiadiazine derivatives. Some examples are:

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

    Estazolam: A sedative-hypnotic with a triazole ring.

What sets 6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide apart is its unique combination of triazole and thiadiazine rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C21H22ClN5O2S

Molecular Weight

444.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22ClN5O2S/c1-3-11-23-20(28)18-17(14-9-10-16(29-2)15(22)12-14)26-27-19(24-25-21(27)30-18)13-7-5-4-6-8-13/h4-10,12,17-18,26H,3,11H2,1-2H3,(H,23,28)

InChI Key

VGIBQERBPUDXEA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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